molecular formula C22H14O6 B14210518 2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) CAS No. 827624-72-6

2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)

Cat. No.: B14210518
CAS No.: 827624-72-6
M. Wt: 374.3 g/mol
InChI Key: QDNHZKZHBLUHIA-UHFFFAOYSA-N
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Description

2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethyne linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) typically involves the coupling of 2,5-dihydroxy-1,4-phenylene with ethyne derivatives under controlled conditions. The reaction often requires a catalyst, such as palladium, and is conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

similar compounds are often produced using high-pressure reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkages. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol) is unique due to its ethyne linkages, which provide distinct reactivity and structural properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

827624-72-6

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-bis[2-(2,5-dihydroxyphenyl)ethynyl]benzene-1,4-diol

InChI

InChI=1S/C22H14O6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h5-12,23-28H

InChI Key

QDNHZKZHBLUHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#CC2=CC(=C(C=C2O)C#CC3=C(C=CC(=C3)O)O)O)O

Origin of Product

United States

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